molecular formula C13H10O5 B1434649 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid CAS No. 1239761-74-0

7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid

Cat. No. B1434649
CAS RN: 1239761-74-0
M. Wt: 246.21 g/mol
InChI Key: LXQLSMGOMLUZPV-UHFFFAOYSA-N
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Description

7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AOCC and is a derivative of coumarin, a natural compound found in many plants.

Scientific Research Applications

Fluorescence Properties

7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid derivatives exhibit significant fluorescence properties. Shi, Liang, and Zhang (2017) demonstrated that various derivatives of this compound have excellent fluorescence in both ethanol solution and solid state due to their large conjugated system and various hydrogen bonds. These properties make them useful in fluorescence-based applications, such as in sensing and imaging technologies (Shi, Liang, & Zhang, 2017).

Synthesis of Biologically Active Compounds

Zhu et al. (2014) established a rapid synthetic method for 4-Oxo-4H-chromene-3-carboxylic acid, a related compound, which is an important intermediate in many biologically active compounds. This indicates that this compound and its derivatives could be key intermediates in the synthesis of various pharmacologically active molecules (Zhu et al., 2014).

Antibacterial Activity

Behrami and Vaso (2017) synthesized derivatives of a similar compound, 4-amino7-chloro-2-oxo-2H-chromen-3-carbaldehyde, and demonstrated their bacteriostatic and bactericidal activity. This suggests potential antibacterial applications for this compound derivatives (Behrami & Vaso, 2017).

Antioxidant Activities

Research by Kwak et al. (2006) on similar compounds, such as 7-hydroxy-4-oxo-4H-chromene, revealed notable antioxidant activities. These compounds exhibited potent inhibition of lipid peroxidation, suggesting that derivatives of this compound could possess valuable antioxidant properties (Kwak et al., 2006).

Structural and Conformational Studies

Čačić et al. (2009) conducted studies on similar chromene derivatives, contributing to the understanding of their structural and conformational aspects. Such research is crucial in understanding the physical and chemical behaviors of these compounds, which can have implications in their practical applications (Čačić et al., 2009).

Molecular Recognition and Recognition Systems

Further research into the fluorescence emission differences of these compounds can lead to advancements in molecular recognition systems. As demonstrated in the study by Shi, Liang, and Zhang, understanding the emission differences is key to developing sensors and recognition systems based on these compounds (Shi, Liang, & Zhang, 2017).

properties

IUPAC Name

2-oxo-7-prop-2-enoxychromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-2-5-17-8-3-4-9-10(13(15)16)7-12(14)18-11(9)6-8/h2-4,6-7H,1,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQLSMGOMLUZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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